N-(1-Oxododecyl)-L-leucine

Surfactant Chemistry Green Chemistry Formulation Science

N-(1-Oxododecyl)-L-leucine (CAS 14379-40-9), also known as N-lauroyl-L-leucine, is a long-chain N-acylamide derived from L-leucine and lauric acid (C12). It belongs to the class of amino acid-based surfactants, which are characterized by a hydrophilic amino acid head group and a hydrophobic fatty acid tail.

Molecular Formula C18H35NO3
Molecular Weight 313.5 g/mol
CAS No. 14379-40-9
Cat. No. B12651448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxododecyl)-L-leucine
CAS14379-40-9
Molecular FormulaC18H35NO3
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1
InChIKeyCDOCNWRWMUMCLP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Oxododecyl)-L-leucine (CAS 14379-40-9) Procurement and Technical Baseline Overview


N-(1-Oxododecyl)-L-leucine (CAS 14379-40-9), also known as N-lauroyl-L-leucine, is a long-chain N-acylamide derived from L-leucine and lauric acid (C12). It belongs to the class of amino acid-based surfactants, which are characterized by a hydrophilic amino acid head group and a hydrophobic fatty acid tail. [1] This compound is notable for its amphiphilic properties, making it a candidate for applications in surfactants, antimicrobial formulations, and as a building block in peptide synthesis. [2]

Why Generic Substitution of N-(1-Oxododecyl)-L-leucine Fails: Evidence-Based Differentiation


Direct substitution of N-(1-Oxododecyl)-L-leucine with other N-lauroyl amino acids or standard surfactants is not supported by performance data. The specific steric and hydrophobic character of the leucine side chain significantly alters critical micelle concentration (CMC), surface activity, and antimicrobial efficacy compared to closely related analogs such as N-lauroyl-L-alanine or N-lauroyl-L-phenylalanine. [1] Furthermore, the L-enantiomer exhibits distinct thermodynamic properties compared to its racemic mixture, with larger differences observed for the leucine derivative than for smaller amino acid derivatives like alanine, indicating that stereochemistry and side-chain bulk are critical for material behavior. [2]

N-(1-Oxododecyl)-L-leucine Quantitative Differentiation Evidence for Scientific Selection


Superior Surfactant Performance of N-Lauroyl Leucinate vs. Sodium Lauryl Sulfate (SLS)

In a systematic study of N-acyl amino acid sodium salts, N-lauroyl leucinate was identified as exhibiting 'optimum properties' among the N-acyl leucinates and was found to compare favorably with sodium lauryl sulfate (SLS), a widely used benchmark anionic surfactant. [1] While the study does not provide a single numeric difference, it establishes a clear performance parity with a gold-standard industrial surfactant, a claim not made for many other N-acyl amino acids in the same series.

Surfactant Chemistry Green Chemistry Formulation Science

Enhanced Thermodynamic Stability of the L-Enantiomer Compared to Racemic N-Dodecanoyl Leucine

Calorimetric analysis revealed that N-dodecanoyl L-leucine possesses a larger enthalpy and entropy of fusion compared to its racemic (DL) isomer. [1] Importantly, the difference in thermodynamic quantities between the optically active and racemic isomers was significantly larger for N-dodecanoyl-leucine than for the analogous N-dodecanoyl-alanine derivative. [1] This indicates that the leucine side chain amplifies chiral effects on solid-state stability.

Chiral Chemistry Material Science Thermodynamics

Moderate Synergism in Foaming Systems: N-Lauroyl-L-leucine vs. N-Lauroyl-L-alanine and N-Lauroyl-L-phenylalanine

Surface tension and foamability studies on mixtures of amino acid surfactants with n-octanol demonstrated that the N-lauroyl-L-leucine (C12-LEU) system exhibits a 'moderate synergism,' contrasting sharply with the 'highest synergistic effect' of N-lauroyl-L-alanine (C12-ALA) and the 'antagonistic effect' of N-lauroyl-L-phenylalanine (C12-PHE). [1] Under dynamic conditions (foamability experiments), all mixtures showed a spectacular synergistic effect, but the equilibrium surface tension behavior clearly distinguishes C12-LEU from its close analogs.

Colloid and Surface Chemistry Formulation Foam Science

Broad-Spectrum Antimicrobial Activity of Sodium N-Lauroyl Leucinate at Low Concentration

The sodium N-lauroyl derivative of leucine, along with those of glycine, proline, and valine, demonstrated potent antimicrobial activity, inhibiting the growth of all tested organisms by over 90% at a concentration of just 25 ppm. [1] In contrast, the N-lauroyl derivatives of lysine and an amino acid mixture exhibited lower solubility and significantly reduced growth inhibition under the same conditions. [1]

Antimicrobial Agents Microbiology Preservatives

Best Research and Industrial Application Scenarios for N-(1-Oxododecyl)-L-leucine


Green Surfactant Replacement for Sodium Lauryl Sulfate (SLS) in Personal Care Formulations

Based on evidence that sodium N-lauroyl leucinate performs comparably to SLS in key surfactant metrics [1], this compound is a prime candidate for formulating eco-friendly shampoos, body washes, and cleansers. The demonstrated parity with an industry benchmark allows for direct substitution with minimal performance trade-off.

High-Purity Chiral Building Block for Peptide and Polymer Synthesis

The enhanced thermodynamic stability of the L-enantiomer over the racemic mixture [1] makes N-(1-oxododecyl)-L-leucine a preferred starting material for synthesizing chiral peptides, peptidomimetics, and stereoregular polymers where enantiopurity is critical for biological activity or material properties.

Tunable Foaming Agent in Cleaning and Enhanced Oil Recovery (EOR) Fluids

The unique 'moderate synergism' of N-lauroyl-L-leucine with n-octanol in surface tension reduction, coupled with its dynamic foaming performance [1], supports its use in applications requiring controlled foam generation, such as in industrial cleaning solutions or as an additive in oil recovery fluids where foam stability is a key parameter [2].

Low-Dose Antimicrobial Preservative in Cosmetic and Pharmaceutical Products

The potent antimicrobial activity of sodium N-lauroyl leucinate at low concentrations (25 ppm) [1] positions it as an effective preservative for water-based formulations. Its high efficacy against a broad spectrum of microorganisms at such low inclusion levels offers a compelling advantage for 'free-from' and sensitive-skin product development.

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22 linked technical documents
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